Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate
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Overview
Description
Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a carboxylate ester group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrido[1,2-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents at the iodine position.
Scientific Research Applications
Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 3-iodo-4-oxo-2-(trifluoromethyl)-4H-p
Properties
Molecular Formula |
C11H6F3IN2O3 |
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Molecular Weight |
398.08 g/mol |
IUPAC Name |
methyl 3-iodo-4-oxo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C11H6F3IN2O3/c1-20-10(19)5-2-3-17-6(4-5)16-8(11(12,13)14)7(15)9(17)18/h2-4H,1H3 |
InChI Key |
WNURWDFFACOPRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=C(C(=O)N2C=C1)I)C(F)(F)F |
Origin of Product |
United States |
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